1-(3-Chlorophenyl)-3-[2-hydroxy-4-(methylsulfanyl)butyl]urea
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Overview
Description
1-(3-Chlorophenyl)-3-[2-hydroxy-4-(methylsulfanyl)butyl]urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. The presence of functional groups such as the chlorophenyl, hydroxy, and methylsulfanyl groups suggests potential biological activity and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chlorophenyl)-3-[2-hydroxy-4-(methylsulfanyl)butyl]urea typically involves the reaction of 3-chloroaniline with an appropriate isocyanate derivative. The reaction conditions may include:
Solvent: Common solvents like dichloromethane or ethanol.
Temperature: Reactions are often carried out at room temperature or slightly elevated temperatures.
Catalysts: Catalysts such as triethylamine may be used to facilitate the reaction.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors may also be explored for efficient production.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chlorophenyl)-3-[2-hydroxy-4-(methylsulfanyl)butyl]urea can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde derivative.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Use in the development of new materials or agrochemicals.
Mechanism of Action
The mechanism of action of 1-(3-Chlorophenyl)-3-[2-hydroxy-4-(methylsulfanyl)butyl]urea would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the chlorophenyl group suggests potential interactions with hydrophobic pockets in proteins.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Chlorophenyl)-3-[2-hydroxyethyl]urea
- 1-(3-Chlorophenyl)-3-[2-hydroxy-4-(methylthio)butyl]urea
- 1-(3-Chlorophenyl)-3-[2-hydroxy-4-(ethylsulfanyl)butyl]urea
Uniqueness
1-(3-Chlorophenyl)-3-[2-hydroxy-4-(methylsulfanyl)butyl]urea is unique due to the specific combination of functional groups, which may confer distinct biological and chemical properties compared to its analogs.
Properties
IUPAC Name |
1-(3-chlorophenyl)-3-(2-hydroxy-4-methylsulfanylbutyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2O2S/c1-18-6-5-11(16)8-14-12(17)15-10-4-2-3-9(13)7-10/h2-4,7,11,16H,5-6,8H2,1H3,(H2,14,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEAOKTDKAHFWDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(CNC(=O)NC1=CC(=CC=C1)Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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